molecular formula C20H19ClN2O4 B8545081 Tadalafil-015-1S3S-HCl

Tadalafil-015-1S3S-HCl

Cat. No.: B8545081
M. Wt: 386.8 g/mol
InChI Key: ROYJOKDTCKPQHK-NKGQWRHHSA-N
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Description

Tadalafil-015-1S3S-HCl is a complex organic compound with a unique structure that includes a benzo[1,3]dioxole moiety and a beta-carboline core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tadalafil-015-1S3S-HCl typically involves the reaction of D-tryptophan methyl ester hydrochloride with piperonal chloride in the presence of redistilled tetrahydrofuran and trifluoroacetic acid. The reaction is stirred at 30°C for 10 hours under nitrogen protection. Sodium triacetoxyborohydride is then added, and the reaction continues for an additional 3 hours. The reaction mixture is concentrated, and the product is extracted with ethyl acetate and purified .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tadalafil-015-1S3S-HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

Tadalafil-015-1S3S-HCl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tadalafil-015-1S3S-HCl involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tadalafil-015-1S3S-HCl is unique due to its specific structural features, which include the benzo[1,3]dioxole moiety and the beta-carboline core

Properties

Molecular Formula

C20H19ClN2O4

Molecular Weight

386.8 g/mol

IUPAC Name

methyl (1S,3S)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride

InChI

InChI=1S/C20H18N2O4.ClH/c1-24-20(23)15-9-13-12-4-2-3-5-14(12)21-19(13)18(22-15)11-6-7-16-17(8-11)26-10-25-16;/h2-8,15,18,21-22H,9-10H2,1H3;1H/t15-,18-;/m0./s1

InChI Key

ROYJOKDTCKPQHK-NKGQWRHHSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC2=C([C@@H](N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25.Cl

Canonical SMILES

COC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25.Cl

Origin of Product

United States

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